

In Vivo Efficacy of Potent and Selective HDAC6 Degraders: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of potent and selective Histone Deacetylase 6 (HDAC6) degraders. We delve into the critical data, experimental methodologies, and underlying signaling pathways that are paramount for the preclinical evaluation of these promising therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of targeted protein degradation.

Quantitative Efficacy Data of Lead HDAC6 Degraders

The following tables summarize the in vivo and in vitro efficacy data for several notable HDAC6 degraders that have been evaluated in preclinical studies. These compounds demonstrate the potential of targeted HDAC6 degradation as a therapeutic strategy.

Table 1: In Vitro Degradation Efficacy of HDAC6 Degraders



Compound	Cell Line	DC50 (nM)	Dmax (%)	Treatment Time (h)	E3 Ligase Recruited
TO-1187	MM.1S	5.81	94	6	Cereblon (CRBN)
PROTAC 3	Not Specified	21.8	93	Not Specified	Not Specified
PROTAC 8	Not Specified	5.81	94	Not Specified	Not Specified
PROTAC 9	Not Specified	5.01	94	Not Specified	Not Specified
Degrader 3j	MM1S (human)	7.1	90	6	Von Hippel- Lindau (VHL) [1]
Degrader 3j	4935 (mouse)	4.3	57	6	Von Hippel- Lindau (VHL) [1]
HDAC6 degrader-5 (Compound 6)	Not Specified	0.96	Not Specified	Not Specified	Not Specified

Table 2: In Vivo Pharmacodynamic and Efficacy Data of HDAC6 Degraders



Compound	Animal Model	Dose and Route	Key Findings
TO-1187	Mouse	Intravenous injection	Efficiently degraded HDAC6 in mouse tissues 6 hours after injection[2][3].
HDAC6 degrader-5 (Compound 6)	Mouse (APAP- induced liver injury)	Not Specified	Exhibits anti-inflammatory activity by inhibiting the release of TNF-α, IL-1β, and IL-6, and blocking hepatocyte apoptosis[4].
Ricolinostat (HDAC6 inhibitor)	Breast Cancer Models	Not Specified	Preclinical studies demonstrated that sensitivity to ricolinostat can be predicted by a computational network-based algorithm[5].
KA2507 (HDAC6 inhibitor)	Syngeneic tumor- bearing mice	Oral (twice-daily)	Demonstrated antitumor efficacy and modulation of the antitumor immune response[6].

Core Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for key experiments involved in the evaluation of HDAC6 degraders.

In Vivo HDAC6 Degradation Assessment



- Animal Model: Utilize appropriate mouse models, such as those with xenografted human tumors (e.g., multiple myeloma) or syngeneic tumor models for immunology studies.
- Dosing Regimen: Administer the HDAC6 degrader via a clinically relevant route, such as intravenous (IV) or oral (PO) administration. The dose and frequency will be determined by prior pharmacokinetic studies.
- Tissue Collection: At predetermined time points following the final dose (e.g., 6 hours), euthanize the animals and collect relevant tissues (e.g., tumor, spleen, liver, bone marrow).
- Protein Extraction: Homogenize the collected tissues and extract total protein using appropriate lysis buffers containing protease and phosphatase inhibitors.
- Western Blot Analysis: Quantify the levels of HDAC6 protein in the tissue lysates by Western blot. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. Compare the HDAC6 levels in the treated groups to the vehicle control group to determine the percentage of degradation.

Tumor Growth Inhibition Studies

- Tumor Implantation: Implant tumor cells (e.g., MM.1S) subcutaneously into the flank of immunocompromised mice.
- Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer the HDAC6 degrader or vehicle control according to the predetermined dosing schedule and route.
- Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week).
- Endpoint Analysis: At the end of the study (defined by tumor size limits or a set duration), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).

Pharmacodynamic Marker Analysis



- Sample Collection: Collect tumor tissues and/or peripheral blood mononuclear cells (PBMCs) from treated and control animals.
- Biomarker Assessment: Analyze the levels of downstream biomarkers of HDAC6 activity. A key biomarker is the acetylation of α-tubulin, a primary substrate of HDAC6.[2] Increased α-tubulin acetylation indicates successful target engagement and inhibition/degradation of HDAC6.
- Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the expression and localization of HDAC6 and acetylated α-tubulin within the tumor microenvironment.

Signaling Pathways and Experimental Workflows

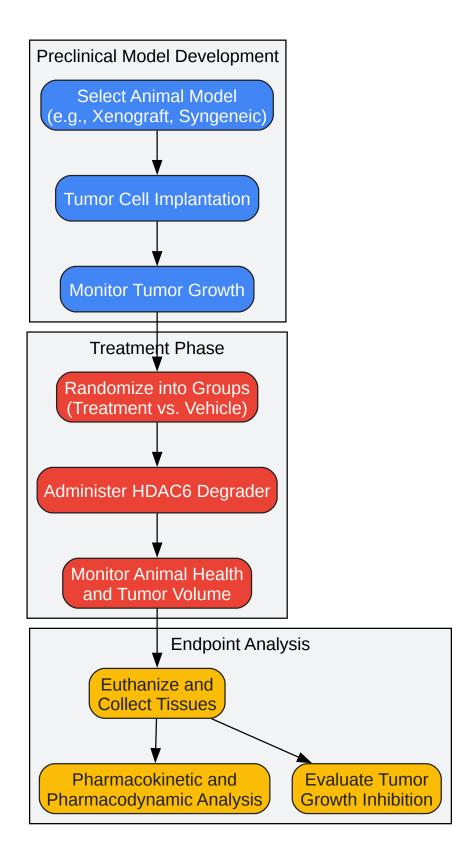
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the science. The following diagrams, generated using the DOT language, illustrate key concepts.

HDAC6 Degrader Mechanism of Action

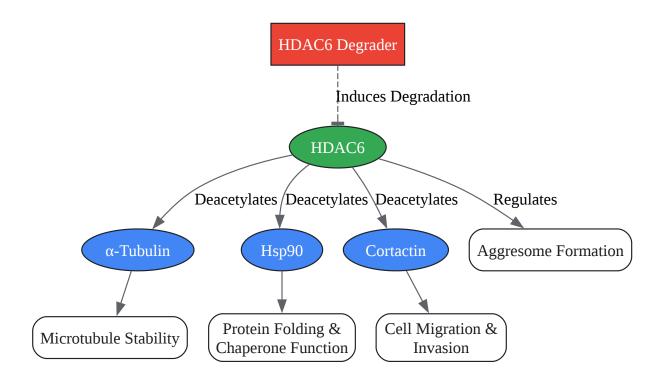
Caption: Mechanism of action for an HDAC6 PROTAC degrader.

In Vivo Efficacy Study Workflow









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